2-Ethyl-3-(3-nitrophenyl)propenoic acid
Description
2-Ethyl-3-(3-nitrophenyl)propenoic acid is a substituted propenoic acid derivative characterized by an ethyl group at the α-position and a 3-nitrophenyl moiety at the β-position of the acrylic acid backbone. The ethyl substituent may enhance lipophilicity compared to simpler acrylic acids like acrylic acid (CAS 79-10-7) .
Properties
Molecular Formula |
C11H11NO4 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-[(3-nitrophenyl)methylidene]butanoic acid |
InChI |
InChI=1S/C11H11NO4/c1-2-9(11(13)14)6-8-4-3-5-10(7-8)12(15)16/h3-7H,2H2,1H3,(H,13,14) |
InChI Key |
QMUHBYNLXQHZNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Ethyl-3-(3-nitrophenyl)propenoic Acid
- Structure: Propenoic acid backbone with ethyl (C₂H₅) and 3-nitrophenyl (C₆H₄NO₂) substituents.
- Key Features : Electron-withdrawing nitro group increases acidity (pKa ~3–4 estimated) and stabilizes conjugated intermediates. Ethyl group enhances steric bulk and lipophilicity.
Ethyl Acrylate (CAS 140-88-5)
Methyl Methacrylate (MMA, CAS 80-62-6)
Acrylonitrile (CAS 107-13-1)
Ethyl 2-Cyano-3-(3-fluorophenyl)propenoate (CAS 1261945-15-6)
- Structure: Ethyl ester with cyano (CN) and 3-fluorophenyl groups.
- Key Features: Fluorine’s electronegativity enhances stability; cyano group aids in cross-coupling reactions .
Physical and Chemical Properties Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Boiling Point (°C) | Acidity (pKa) |
|---|---|---|---|---|---|---|
| This compound* | C₁₁H₁₁NO₄ | 221.21 (ester analog) | N/A | Ethyl, 3-nitrophenyl | ~250–300 (est.) | ~3–4 (est.) |
| Ethyl Acrylate | C₅H₈O₂ | 100.12 | 140-88-5 | Ethyl ester | 99–101 | ~7–8 |
| Methyl Methacrylate (MMA) | C₅H₈O₂ | 100.12 | 80-62-6 | Methyl ester, α-methyl | 100–101 | ~8–9 |
| Acrylonitrile | C₃H₃N | 53.06 | 107-13-1 | Nitrile | 77.3 | ~1.5 |
| Ethyl 2-Cyano-3-(3-fluorophenyl)propenoate | C₁₂H₁₀FNO₂ | 219.21 | 1261945-15-6 | Cyano, 3-fluorophenyl, ethyl ester | ~280–300 (est.) | ~5–6 (est.) |
*Data inferred from ethyl ester analog .
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